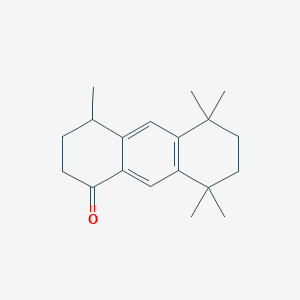
4,5,5,8,8-Pentamethyl-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,5,8,8-Pentamethyl-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,5,8,8-Pentamethyl-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one typically involves multiple steps, including the formation of the hexahydroanthracene core and subsequent methylation. Specific reaction conditions such as temperature, pressure, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are often employed.
Chemical Reactions Analysis
Types of Reactions
4,5,5,8,8-Pentamethyl-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5,5,8,8-Pentamethyl-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one involves its interaction with specific molecular targets. These interactions can affect various pathways and processes, leading to its observed effects. Detailed studies are required to elucidate the exact mechanisms and targets.
Comparison with Similar Compounds
Similar Compounds
Hexahydroanthracene: A related compound with similar structural features.
Tetramethylhexahydroanthracene: Another derivative with fewer methyl groups.
Uniqueness
4,5,5,8,8-Pentamethyl-3,4,5,6,7,8-hexahydroanthracen-1(2H)-one is unique due to its specific methylation pattern, which may confer distinct chemical and physical properties compared to other similar compounds.
Conclusion
This compound is a compound with intriguing properties and potential applications across various fields. Further research and detailed studies are essential to fully understand its capabilities and uses.
Properties
CAS No. |
102296-77-5 |
|---|---|
Molecular Formula |
C19H26O |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4,5,5,8,8-pentamethyl-3,4,6,7-tetrahydro-2H-anthracen-1-one |
InChI |
InChI=1S/C19H26O/c1-12-6-7-17(20)14-11-16-15(10-13(12)14)18(2,3)8-9-19(16,4)5/h10-12H,6-9H2,1-5H3 |
InChI Key |
QZJSOODUKJBQTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=O)C2=CC3=C(C=C12)C(CCC3(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)
![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)
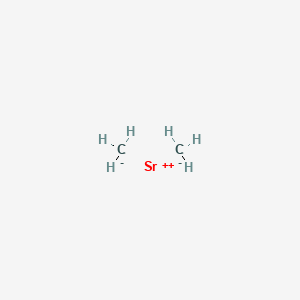
![1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14328900.png)
![[(5R,7R,9R,10S,11R,13S,17R)-11-hydroxy-17-[(2S,5R)-2-hydroxy-5-(2-methylpropyl)-2,5-dihydrofuran-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14328908.png)
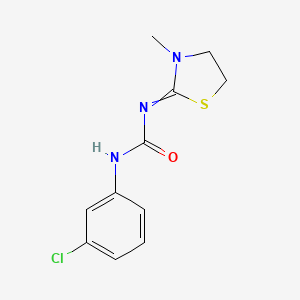

![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)
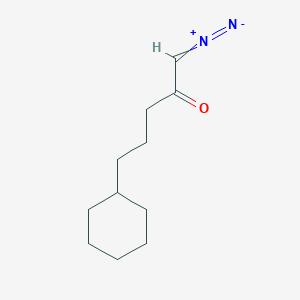

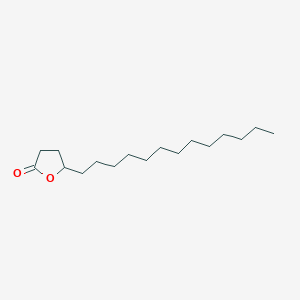
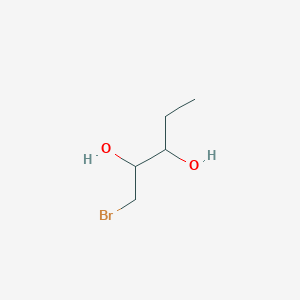

silane](/img/structure/B14328963.png)
